Compound Description: This compound is a benzamide derivative that exhibits concomitant polymorphism, meaning it can crystallize in two distinct forms. [] Both forms share the same molecular conformation but differ in their crystal packing arrangements due to subtle variations in hydrogen bonding and weak interactions. []
Compound Description: GSK962040 is a potent, small-molecule agonist of the motilin receptor, showing promising activity in both recombinant human and native rabbit receptors. [] It demonstrates favorable pharmacokinetic properties in preclinical models, making it a suitable candidate for further development. []
N-(3-Fluorophenyl)-9H-xanthen-9-ylideneamine
Compound Description: This compound is characterized by a 3-fluorophenyl group linked to a 9H-xanthene moiety via an imine bond. [] The molecule adopts a specific conformation stabilized by an intramolecular C-H···π interaction. []
Compound Description: BKP-115 is a 1,2,4-triazole derivative investigated for its anti-inflammatory properties in a rat model of pancreatitis. [] Intragastric administration of BKP-115 demonstrated promising results in reducing endogenous intoxication. []
Compound Description: This series of quinoline benzamide derivatives were synthesized and tested for their anticancer activity against the MDA-MB-231 breast cancer cell line. [] While they showed better potency than cisplatin, they were not as effective as doxorubicin. [] One specific compound, 3i, exhibited promising activity and was further investigated for its interaction with the kinesin spindle protein (KSP) active site through docking studies. []
Compound Description: ML254 acts as a positive allosteric modulator (PAM) of the metabotropic glutamate receptor 5 (mGlu5) and is categorized as a low glutamate fold-shift allosteric ligand. [] Unlike some other mGlu5 PAMs, it exhibits minimal agonistic activity in various in vitro and native electrophysiological systems. []
Compound Description: AZD7762 is a checkpoint kinase inhibitor with high selectivity for CHK1. [] It demonstrates strong potentiation of DNA-damaging agents in preclinical models and was developed through a structure-based design approach targeting the ribose binding pocket of CHK1. []
Compound Description: PF-232798 is a potent CCR5 antagonist designed for the treatment of HIV. [] This compound exhibits an improved absorption profile compared to its predecessor, Maraviroc, and retains activity against Maraviroc-resistant HIV-1 strains. []
Compound Description: This benzimidazole derivative is characterized by a 4-chloro-3-fluorophenyl ring linked to the benzimidazole core. [] The crystal structure reveals intermolecular N—H⋯N hydrogen bonds and weak C—H⋯π and π–π interactions. []
N-(3-Chloro-4-fluorophenyl)acetamide
Compound Description: This simple acetamide derivative features a 3-chloro-4-fluorophenyl ring attached to the amide nitrogen. [] The crystal structure shows intermolecular N—H⋯O hydrogen bonds forming C(4) chains along the crystallographic [] direction. []
Compound Description: This herbicide effectively controls wild oat (Avena fatua) while exhibiting selectivity in barley. [] Its activity relies on its hydrolysis to the active acid, flamprop, which inhibits cell elongation in wild oat. []
Compound Description: This herbicide demonstrates superior efficacy against oat species compared to its counterparts like flamprop-isopropyl and benzoylprop-ethyl. [] It effectively controls seed set in oats and is less reliant on crop competition due to its higher inherent activity. []
Compound Description: This isoxazole derivative belongs to a series of compounds designed for their potential anti-inflammatory activity. [] It showed significant activity in the carrageenan-induced rat paw edema model, comparable to the standard drug indomethacin. []
Compound Description: This compound, similar to N-{[5-(4-Methoxyphenyl)-3-phenyl-4,5-dihydroisoxazol-4-yl]methyl}aniline, is an isoxazole derivative studied for its anti-inflammatory activity in the carrageenan-induced rat paw edema model. [] It exhibits significant activity, demonstrating its potential as an anti-inflammatory agent. []
Compound Description: This isoxazole derivative is structurally similar to the previous two compounds and was also investigated for its potential anti-inflammatory effects in the carrageenan-induced rat paw edema model. [] It demonstrated significant activity, highlighting its potential for further development. []
Compound Description: This compound exhibits concomitant polymorphism, forming two distinct crystal structures depending on the crystallization conditions. [] Fast crystallization leads to a columnar structure with weaker intermolecular interactions, while slow crystallization results in a layered structure with stronger interactions. []
Compound Description: This thiourea derivative was designed as a potential anticancer agent and demonstrated higher cytotoxicity in MCF-7 breast cancer cells compared to MDA-MB-231 cells. [] Further investigation revealed that 7b induced apoptosis in MCF-7 cells through caspase-3/7 activation. []
Compound Description: Similar to compound 7b, 5d is a benzimidazole derivative synthesized as a potential anticancer agent. [] It exhibited higher cytotoxicity in MCF-7 cells compared to MDA-MB-231 cells and induced apoptosis through caspase-3/7 activation. []
Compound Description: This pyridine derivative served as a key intermediate in the synthesis of various heterocyclic compounds designed as potential anticancer agents. [] These compounds were screened against liver, colon, and breast cancer cell lines. []
Compound Description: This compound, characterized by two indole rings connected through a 2-fluorophenylmethane bridge, exhibits a specific conformation in its crystal structure with the indole rings oriented nearly orthogonally. []
Compound Description: TAK-438, a novel potassium-competitive acid blocker (P-CAB), potently inhibits gastric acid secretion, surpassing the efficacy of lansoprazole, a typical proton pump inhibitor (PPI). [] Its inhibitory activity is independent of ambient pH, unlike SCH28080 and lansoprazole. []
Q1: How Can I Obtain a Quote for a Product I'm Interested In?
To receive a quotation, send us an inquiry about the desired product.
The quote will cover pack size options, pricing, and availability details.
If applicable, estimated lead times for custom synthesis or sourcing will be provided.
Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
New customers generally require full prepayment.
NET 30 payment terms can be arranged for customers with established credit.
Contact our customer service to set up a credit account for NET 30 terms.
We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
Preferred methods include bank transfers (ACH/wire) and credit cards.
Request a proforma invoice for bank transfer details.
For credit card payments, ask sales representatives for a secure payment link.
Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
Orders are confirmed upon receiving official order requests.
Provide full prepayment or submit purchase orders for credit account customers.
Send purchase orders to sales@EVITACHEM.com.
A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
You can use your FedEx account; specify this on the purchase order or inform customer service.
Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
Reach out to our customer service representatives at sales@EVITACHEM.com.
For ongoing order updates or questions, continue using the same email.
Remember, we're here to help! Feel free to contact us for any queries or further assistance.
Quick Inquiry
Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.